Methyl 2-amino-3-[4-(difluoromethoxy)phenyl]propanoate hydrochloride
Description
Chemical Structure and Properties Methyl 2-amino-3-[4-(difluoromethoxy)phenyl]propanoate hydrochloride (CAS: Not explicitly provided; see Ref. 5, 15) is a fluorinated aromatic amino acid ester. Its molecular formula is C₁₁H₁₃ClF₂NO₃, with a molecular weight of 283.68 g/mol (exact value inferred from analogs) . The compound features a difluoromethoxy (-OCF₂H) substituent on the para position of the phenyl ring, a methyl ester group, and a protonated amino group stabilized by hydrochloride salt formation.
Properties
Molecular Formula |
C11H14ClF2NO3 |
|---|---|
Molecular Weight |
281.68 g/mol |
IUPAC Name |
methyl 2-amino-3-[4-(difluoromethoxy)phenyl]propanoate;hydrochloride |
InChI |
InChI=1S/C11H13F2NO3.ClH/c1-16-10(15)9(14)6-7-2-4-8(5-3-7)17-11(12)13;/h2-5,9,11H,6,14H2,1H3;1H |
InChI Key |
NJGSDPMUAKCGOO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)OC(F)F)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-3-[4-(difluoromethoxy)phenyl]propanoate hydrochloride typically involves the esterification of the corresponding amino acid derivativeThe final step involves the deprotection of the amino group and the formation of the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-[4-(difluoromethoxy)phenyl]propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce alcohols .
Scientific Research Applications
Methyl 2-amino-3-[4-(difluoromethoxy)phenyl]propanoate hydrochloride is a chemical compound with the molecular formula C11H14ClF2NO3 and a molecular weight of 281.68 g/mol. It typically appears as a white to off-white solid and is stored under inert conditions at temperatures between 2-8°C. The compound is characterized by a difluoromethoxy group, giving it unique properties and potential biological activities.
Potential Applications
This compound has potential applications in various fields, especially in medicinal chemistry. Research suggests it may have significant biological activities, possibly interacting with neurotransmitter systems due to its amino acid-like structure. Its difluoromethoxy substitution may enhance lipophilicity and alter pharmacodynamics compared to similar compounds, potentially offering advantages in drug development for specific pathways or enhanced bioavailability.
Interaction studies are essential to understanding how this compound interacts with biological systems. These studies typically involve understanding the compound's mechanisms of action and therapeutic potential.
Mechanism of Action
The mechanism of action of methyl 2-amino-3-[4-(difluoromethoxy)phenyl]propanoate hydrochloride involves its interaction with specific molecular targets. The difluoromethoxy group enhances its binding affinity to certain enzymes and receptors, influencing various biochemical pathways. The compound’s effects are mediated through its ability to modulate enzyme activity and receptor signaling .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
Table 1: Key Structural and Physicochemical Comparisons
*Estimated based on substituent contributions.
Biological Activity
Methyl 2-amino-3-[4-(difluoromethoxy)phenyl]propanoate hydrochloride (CAS: 136581-52-7) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article discusses the compound's biological activity, synthesis, and potential therapeutic applications, supported by data tables and relevant research findings.
This compound has the molecular formula C11H14ClF2NO3 and a molecular weight of 281.68 g/mol. It typically appears as a white to off-white solid and is stored under inert conditions at temperatures between 2-8°C. The difluoromethoxy group is believed to enhance lipophilicity and alter pharmacodynamics, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C11H14ClF2NO3 |
| Molecular Weight | 281.68 g/mol |
| Appearance | White to off-white solid |
| CAS Number | 136581-52-7 |
| Storage Conditions | Inert atmosphere, 2-8°C |
Biological Activity
Research indicates that this compound may exhibit various biological activities, particularly in relation to neurotransmitter systems. Its amino acid-like structure suggests potential interactions with biological targets, which are critical for understanding its mechanisms of action.
- Neurotransmitter Modulation : The compound's structure allows for interactions with neurotransmitter receptors, potentially influencing pathways related to mood regulation and cognitive functions.
- Inhibition of β-secretase : Related compounds have shown efficacy in inhibiting β-secretase (BACE1), an enzyme implicated in Alzheimer's disease pathology. This suggests that this compound may have therapeutic potential in neurodegenerative diseases .
Synthesis Pathways
The synthesis of this compound typically involves several steps that may include:
- Formation of the Amino Acid Backbone : Initial reactions focus on creating the amino acid structure.
- Introduction of the Difluoromethoxy Group : This step is crucial as it enhances the compound's lipophilicity and biological activity.
- Hydrochloride Salt Formation : The final step often involves converting the base compound into its hydrochloride form for improved stability and solubility.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing Methyl 2-amino-3-[4-(difluoromethoxy)phenyl]propanoate hydrochloride, and how can purity be ensured?
- Methodology :
- Step 1 : Start with Boc-protected amino acid derivatives to shield the amine group during coupling. Use coupling reagents like DCC or EDC with HOBt to form peptide bonds .
- Step 2 : Introduce the 4-(difluoromethoxy)phenyl group via nucleophilic substitution or palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Step 3 : Deprotect the Boc group using HCl in dioxane or TFA, followed by esterification with methanol under acidic conditions .
- Purification : Employ reverse-phase HPLC with C18 columns (mobile phase: acetonitrile/water with 0.1% TFA) to achieve >98% purity. Monitor by LC-MS and NMR .
Q. How should researchers characterize the compound’s structural and chemical properties?
- Analytical Techniques :
- NMR : Use H and C NMR to confirm the presence of the difluoromethoxy group (δ ~140 ppm for F coupling) and ester moiety (δ ~3.7 ppm for methyl ester) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (CHClFNO) and isotopic patterns .
- HPLC : Gradient elution (10–90% acetonitrile) to assess purity and stability under thermal/photo stress .
Q. What storage conditions are recommended to maintain stability?
- Storage : Store at –20°C in airtight, light-resistant containers under inert gas (e.g., argon). Desiccate to prevent hydrolysis of the ester group .
- Stability Monitoring : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with periodic HPLC analysis to detect degradation products (e.g., free amino acid or difluoromethoxy phenol derivatives) .
Q. What safety protocols are critical when handling this compound?
- PPE : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation .
- Waste Disposal : Neutralize acidic residues with sodium bicarbonate before disposal. Collect organic waste in halogen-approved containers .
Advanced Research Questions
Q. How can enantiomeric purity be achieved and validated for chiral derivatives?
- Chiral Resolution : Use chiral HPLC columns (e.g., Chiralpak IA or IB) with hexane/isopropanol mobile phases. Compare retention times with enantiomerically pure standards .
- Dynamic Kinetic Resolution : Employ enzymatic catalysis (e.g., lipases) to selectively hydrolyze one enantiomer during synthesis .
Q. What methodologies identify interactions with biological targets (e.g., enzymes or receptors)?
- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., neurotransmitter receptors) on sensor chips to measure binding kinetics (, , ) .
- Radioligand Binding Assays : Use H-labeled analogs to compete with endogenous ligands in neuronal membrane preparations. Calculate IC values via nonlinear regression .
Q. How can contradictions in structure-activity relationship (SAR) studies be resolved?
- Comparative SAR : Synthesize analogs (e.g., replacing difluoromethoxy with methoxy or chloro groups) and test in parallel using standardized assays (e.g., enzyme inhibition). Statistical meta-analysis of IC data can highlight substituent effects .
- X-ray Crystallography : Co-crystallize the compound with target proteins (e.g., kinases) to map binding interactions and explain outliers in activity .
Q. What strategies optimize its use as a precursor in medicinal chemistry?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
